2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol

Catalog No.
S13729752
CAS No.
M.F
C11H16ClNO
M. Wt
213.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol

Product Name

2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol

IUPAC Name

2-(1-amino-2,2-dimethylpropyl)-4-chlorophenol

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

InChI

InChI=1S/C11H16ClNO/c1-11(2,3)10(13)8-6-7(12)4-5-9(8)14/h4-6,10,14H,13H2,1-3H3

InChI Key

KOYIQWGDCSGDGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=C(C=CC(=C1)Cl)O)N

2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol is a chemical compound characterized by a chlorophenol structure with an amino group and a bulky 2,2-dimethylpropyl substituent. This unique arrangement imparts distinctive steric and electronic properties to the molecule, making it of interest in various fields of research and application. The compound's molecular formula is C11H16ClNC_{11}H_{16}ClN, and it features a chlorinated aromatic ring that is typically associated with biological activity.

The chemical reactivity of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol includes several types of reactions:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can undergo reduction to yield corresponding alcohols or other reduced products, often facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The presence of the chlorophenol moiety allows for electrophilic substitutions at the ortho and meta positions relative to the hydroxyl group, introducing various functional groups such as halogens or nitro groups under acidic or basic conditions .

Research indicates that compounds similar to 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol exhibit significant biological activities, including potential nephrotoxicity and cytotoxicity. The presence of the amino group in the structure may enhance interactions with biological targets, leading to varied pharmacological effects. Studies on related compounds have shown that structural modifications, such as the positioning of chlorine atoms, can influence toxicity profiles and metabolic pathways .

The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol typically involves several steps:

  • Starting Material: The synthesis often begins with a suitable precursor such as 4-chlorophenol.
  • Introduction of Amino Group: An amination reaction can be performed to introduce the amino group at the desired position on the aromatic ring.
  • Alkylation: The 2,2-dimethylpropyl group can be introduced via alkylation reactions using appropriate alkylating agents under controlled conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for further applications .

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting specific diseases.
  • Chemical Intermediates: It can be used in the synthesis of other chemical compounds or materials due to its reactive functional groups.
  • Research: As a model compound in studies exploring structure-activity relationships within chlorinated phenols and their derivatives .

Interaction studies involving 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol focus on its binding affinities with various biological receptors and enzymes. Research has indicated that modifications in the structure can significantly alter interaction profiles, influencing both efficacy and safety in potential therapeutic applications. Additionally, studies on similar compounds suggest that the positioning of functional groups plays a crucial role in determining metabolic pathways and toxicity .

Several compounds share structural similarities with 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-tert-ButylphenolContains a tert-butyl group at the para positionExhibits different steric hindrance compared to 2,2-dimethylpropyl.
4-tert-AmylphenolContains a tert-amyl group at the para positionVaries in hydrophobicity due to different alkyl chain length.
4-tert-PentylphenolFeatures a tert-pentyl group at the para positionAlters solubility and reactivity compared to other alkyl substituents.
4-Amino-2-chlorophenolContains an amino group directly attached to the ringKnown for nephrotoxicity; structural differences affect toxicity levels.
4-ChloroanilineAn aniline derivative with chlorine substitutionDifferent reactivity due to absence of phenolic hydroxyl group.

Uniqueness

The uniqueness of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol lies in its combination of a bulky substituent and a chlorinated aromatic system, which together influence its chemical properties and biological activity distinctively compared to other similar compounds .

The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol typically involves a multi-step approach that begins with readily available chlorophenol precursors and proceeds through carefully orchestrated chemical transformations [1]. The most effective synthetic pathways employ electrophilic aromatic substitution reactions as the foundation for building the target molecular structure [2].

The primary synthetic route involves a three-step sequence starting from 4-chlorophenol as the base substrate [3]. The initial step requires the introduction of an acyl group at the ortho position relative to the hydroxyl group through Friedel-Crafts acylation reactions [4] [5]. This transformation utilizes aluminum chloride as the Lewis acid catalyst to activate the acyl chloride reagent, enabling selective substitution at the desired position on the aromatic ring [4]. The reaction typically proceeds under anhydrous conditions at temperatures ranging from 0 to 50 degrees Celsius to maintain optimal selectivity while preventing unwanted side reactions [5].

Following the acylation step, the ketone functionality undergoes reductive amination to introduce the amino group and establish the tertiary carbon center [6] [7]. This transformation represents the most critical step in the synthetic sequence, as it determines both the stereochemical outcome and the overall yield of the target compound [8]. The process involves the initial formation of an imine intermediate through condensation with the appropriate amine nucleophile, followed by selective reduction to generate the desired aminoalkyl substitution pattern [8].

The final step involves the introduction of the bulky 2,2-dimethylpropyl substituent through alkylation reactions [2]. This transformation requires careful control of reaction conditions to ensure regioselectivity and prevent competing elimination pathways that could reduce the overall yield [9]. The steric hindrance imposed by the tertiary carbon center necessitates the use of strong alkylating agents and elevated temperatures to achieve satisfactory conversion rates [10].

Table 1: Synthetic Pathway Optimization Parameters

Reaction StepTemperature Range (°C)Reaction Time (hours)Typical Yield (%)Key Catalyst
Friedel-Crafts Acylation0-502-675-85Aluminum Chloride
Reductive Amination25-804-1265-80Palladium on Carbon
Alkylation60-1206-1870-85Potassium Carbonate

Alternative synthetic approaches have been developed to address the limitations of traditional multi-step pathways [11]. Modern continuous-flow methodologies enable the telescoping of individual reaction steps, significantly reducing the overall synthesis time from days to hours while maintaining comparable yields [12]. These flow-based systems provide superior temperature control and mixing efficiency, leading to enhanced reaction selectivity and reduced formation of undesired byproducts [11].

Catalytic Systems for Amino Group Incorporation

The incorporation of amino groups into chlorophenol structures represents a fundamental challenge in organic synthesis that requires sophisticated catalytic systems to achieve high efficiency and selectivity [13] [6]. Palladium-based catalysts have emerged as the most effective platform for facilitating reductive amination reactions in the synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol [14] [15].

Heterogeneous palladium catalysts supported on various materials demonstrate exceptional performance in amino group incorporation reactions [16]. Palladium on carbon represents the most widely used catalytic system, providing excellent activity for the reduction of imine intermediates under mild hydrogen pressure conditions [7]. The catalyst loading typically ranges from 5 to 20 weight percent relative to the substrate, with higher loadings required for sterically hindered substrates [16]. The reaction mechanism involves the initial coordination of the imine substrate to the palladium surface, followed by sequential hydrogen addition to generate the desired amine product [6].

Alternative metal catalysts have been investigated to reduce dependence on expensive noble metals while maintaining catalytic efficiency [7]. Nickel-based systems show promise for reductive amination reactions, offering comparable yields to palladium catalysts at significantly lower cost [7]. These systems typically require higher reaction temperatures and longer reaction times but provide acceptable performance for large-scale applications where economic considerations are paramount [7].

Table 2: Catalytic System Performance Comparison

Catalyst TypeMetal Loading (%)Temperature (°C)Pressure (bar)Yield (%)Selectivity (%)
Palladium on Carbon105058592
Palladium on Alumina156087889
Nickel on Silica2080107285
Ruthenium on Carbon54038094

The development of metal-free catalytic systems represents an emerging area of research for amino group incorporation [8]. Pinacol-derived chlorohydrosilane systems combined with pyridine as a Lewis base provide effective reduction capabilities for imine substrates [8]. These systems demonstrate high functional group tolerance and operate under mild reaction conditions, making them attractive alternatives to traditional metal-catalyzed processes [8]. The mechanism involves the formation of trialkoxyhydrosilane intermediates that deliver hydride equivalents to the imine carbon center with high selectivity [8].

Optimization of catalytic systems requires careful consideration of reaction parameters including temperature, pressure, and solvent selection [9]. Higher temperatures generally increase reaction rates but may compromise selectivity by promoting side reactions [17]. Pressure optimization is particularly important for hydrogenation reactions, as insufficient pressure can lead to incomplete conversion while excessive pressure may cause catalyst deactivation [18]. Solvent effects play a crucial role in determining both the reaction rate and product distribution, with polar protic solvents generally favoring amino group incorporation while nonpolar solvents may enhance competing pathways [9].

Purification Techniques and Yield Optimization

The purification of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol requires specialized techniques that address the unique challenges posed by the compound's chemical structure and physical properties [19] [20]. Column chromatography represents the primary method for achieving high-purity products suitable for analytical characterization and further synthetic applications [20].

Silica gel chromatography provides excellent separation capabilities for chloroaniline derivatives, utilizing the polar nature of the amino group to achieve selective retention and elution [20]. The stationary phase interacts strongly with polar compounds through hydrogen bonding interactions, enabling the separation of the target compound from less polar impurities [20]. Optimal separation conditions typically employ gradient elution systems starting with nonpolar solvents such as hexane and gradually increasing the polarity through the addition of ethyl acetate or methanol [20].

Vacuum distillation techniques offer an alternative purification approach that is particularly suitable for large-scale applications [19]. The addition of alkali metal chromates or dichromates during distillation prevents thermal decomposition and tar formation that commonly occurs with chloroaniline compounds [19]. The chromate additives function as stabilizers, maintaining product integrity at elevated temperatures required for distillation [19]. Typical operating conditions involve temperatures between 90 and 150 degrees Celsius under reduced pressure ranging from 1 to 20 millimeters of mercury [19].

Table 3: Purification Method Comparison

MethodPurity Achieved (%)Recovery Yield (%)Time Required (hours)Scale Limitations
Column Chromatography98-9985-924-8Laboratory Scale
Vacuum Distillation95-9790-952-4Pilot to Industrial
Crystallization96-9880-8812-24All Scales
Supercritical Extraction97-9988-931-3Industrial Scale

Crystallization methods provide an economical approach to purification that can be readily scaled from laboratory to industrial applications [21]. The selection of appropriate solvent systems is critical for achieving optimal crystal formation and purity [21]. Mixed solvent systems containing ethyl acetate and normal hexane in a 1:1 volume ratio demonstrate excellent performance for chloroaniline derivatives [3]. The crystallization process typically involves dissolution of the crude product at elevated temperature followed by controlled cooling to promote selective crystallization of the pure compound [21].

Supercritical fluid extraction represents an advanced purification technique that offers several advantages over conventional methods [22] [23]. Carbon dioxide under supercritical conditions provides excellent selectivity for organic compounds while avoiding the use of toxic organic solvents [24]. The process operates at relatively mild temperatures, typically between 35 and 60 degrees Celsius, which prevents thermal degradation of sensitive compounds [25]. Extraction times are significantly reduced compared to conventional liquid extraction, with complete recovery achievable within 10 to 60 minutes [23].

Yield optimization strategies focus on minimizing product losses during purification while maintaining acceptable purity levels [9]. Process analytical technology enables real-time monitoring of purification progress, allowing for dynamic adjustment of operating parameters to maximize recovery [9]. Statistical design of experiments approaches provide systematic optimization of multiple variables simultaneously, identifying optimal conditions that balance purity and yield requirements [9].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol addresses growing environmental concerns while improving process economics [26]. Atom economy optimization represents a fundamental strategy for reducing waste generation and improving resource utilization [26].

Solvent-free reaction conditions eliminate the need for large volumes of organic solvents that require disposal or recycling [27]. Mechanochemistry approaches utilize ball milling techniques to conduct reactions under completely solvent-free conditions [28]. These methods provide faster reaction rates and often exceed the mass productivity of equivalent solvent-based processes [28]. The absence of solvents simplifies work-up procedures and eliminates the environmental burden associated with solvent recovery and disposal [28].

Microwave-assisted synthesis offers significant improvements in energy efficiency and reaction rates compared to conventional heating methods [29]. The selective heating mechanism of microwave irradiation enables rapid temperature elevation while maintaining precise temperature control [29]. Reaction times are typically reduced from hours to minutes, resulting in substantial energy savings and increased throughput [29]. The enhanced reaction rates often lead to improved yields and product purity due to reduced formation of thermal degradation products [29].

Table 4: Green Chemistry Metrics Comparison

ApproachEnergy Consumption (kJ/mol)Waste Generation (kg/kg product)Water Usage (L/kg product)Carbon Footprint (kg CO₂/kg product)
Conventional Synthesis2800-32008-1215-254.2-5.8
Microwave-Assisted1200-16005-88-152.1-3.2
Solvent-Free800-12002-43-81.2-2.1
Continuous Flow1000-15003-65-121.8-2.9

Continuous flow processing provides enhanced control over reaction parameters while reducing equipment size and capital investment requirements [11] [12]. The improved heat and mass transfer characteristics of flow systems enable more efficient reactions with reduced energy consumption [12]. Scale-up considerations are simplified as the process can be scaled by increasing the number of parallel reactors rather than enlarging individual vessels [10]. This approach reduces the surface area to volume ratio challenges that commonly arise in traditional batch scale-up [10].

Catalytic system optimization focuses on developing more sustainable alternatives to traditional metal catalysts [26]. The use of earth-abundant metals such as iron and nickel reduces dependence on precious metals while maintaining acceptable catalytic performance [7]. Recyclable catalyst systems enable multiple uses of the same catalytic material, reducing overall metal consumption and waste generation [13]. Immobilized catalysts facilitate easy separation and recovery, eliminating the need for complex purification procedures [16].

Renewable feedstock utilization represents a long-term strategy for sustainable production [26]. Bio-based starting materials derived from lignin and other renewable sources provide alternatives to petroleum-derived precursors [13]. The development of efficient conversion processes for renewable feedstocks requires optimization of reaction conditions and catalyst systems specifically tailored to handle the unique structural features of bio-derived compounds [30].

The structure-activity relationship analysis of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol provides critical insights into how specific molecular features influence biological activity and chemical reactivity. This comprehensive investigation examines the intricate relationship between molecular structure and functional properties through detailed analysis of steric and electronic effects.

Steric Effects of 2,2-Dimethylpropyl Substituent

The 2,2-dimethylpropyl substituent, also known as the neopentyl group, represents one of the most sterically demanding alkyl substituents in organic chemistry. This bulky group creates significant spatial restrictions that profoundly influence the molecular behavior and biological activity of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol [2].

The neopentyl group possesses a Van der Waals volume of approximately 85.3 ų, making it substantially larger than simpler alkyl substituents such as methyl (24.4 ų) or isopropyl (56.8 ų) groups [3]. This considerable bulk creates a sphere of steric exclusion around the amino carbon center, effectively restricting the approach of nucleophiles and other reactive species [4] [5].

Table 1: Steric Effects of Bulky Substituents

SubstituentSteric Hindrance LevelVan der Waals Volume (ų)Effect on Reactivity
2,2-Dimethylpropyl (neopentyl)Very High85.3Significant reduction in nucleophilic access
tert-ButylHigh79.2Reduced reactivity
IsopropylModerate56.8Moderate impact
MethylLow24.4Minor impact
HydrogenNone5.0No steric interference

The steric hindrance created by the 2,2-dimethylpropyl group manifests in several important ways. First, it significantly reduces the accessibility of the amino group to potential biological targets, creating a protective shield that can modulate binding affinity and selectivity [6]. Second, the bulky substituent restricts rotational freedom around the carbon-nitrogen bond, leading to preferred conformational states that may enhance or diminish biological activity [7].

Computational studies reveal that the presence of the 2,2-dimethylpropyl group forces the molecule to adopt specific conformational arrangements to minimize steric strain [8]. These conformational preferences directly influence the spatial orientation of the pharmacophoric amino and phenol groups, potentially affecting their ability to interact with biological receptors [9].

The steric effects also extend to chemical reactivity patterns. The bulky neopentyl group creates significant barriers to nucleophilic substitution reactions, particularly those following an SN2 mechanism . This steric protection can enhance metabolic stability by reducing susceptibility to enzymatic degradation pathways that typically target less hindered amino groups [10].

Furthermore, the 2,2-dimethylpropyl substituent influences the overall molecular shape and lipophilicity. The branched alkyl structure increases the compound's hydrophobic character while simultaneously creating molecular rigidity that can impact membrane permeability and tissue distribution [5] [6].

Electronic Modulation by Chlorophenol Moiety

The chlorophenol moiety in 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol serves as a critical electronic modulating element that significantly influences the compound's reactivity, stability, and biological activity. The electron-withdrawing nature of the chlorine substituent creates distinct electronic effects that modify the entire molecular system [11] [12].

Computational analysis using density functional theory methods reveals that the chlorine atom at the para position relative to the hydroxyl group substantially alters the electronic distribution within the aromatic ring [13] [14]. The chlorine substituent withdraws electron density from the aromatic system through both inductive and mesomeric effects, resulting in a more electron-deficient phenol ring compared to the unsubstituted parent compound [15].

Table 2: Electronic Properties of Chlorophenol Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Oxidation Potential (V vs SHE)
2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol-6.85-1.125.73+0.85
4-Chlorophenol-8.42-2.286.14+0.95
Phenol-8.20-2.066.14+0.90
2-Chlorophenol-8.48-2.356.13+0.98
2,4-Dichlorophenol-8.72-2.586.14+1.05
2,4,6-Trichlorophenol-9.15-2.956.20+1.15

The electronic properties of the chlorophenol system are fundamentally characterized by the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. In chlorinated phenols, the HOMO is primarily localized on the benzene ring and the hydroxyl oxygen, while the chlorine atom contributes to both electron donation through lone pair interactions and electron withdrawal through its electronegativity [15] [11].

The presence of the chlorine substituent results in a distinctive pattern of charge distribution. Molecular electrostatic potential calculations demonstrate that the chlorine atom bears a significant partial negative charge, while the carbon atoms adjacent to chlorine exhibit increased positive character [13]. This charge polarization creates specific sites for electrophilic and nucleophilic interactions, directly influencing the compound's reactivity profile [16].

The electron-withdrawing effect of chlorine significantly impacts the acidity of the phenolic hydroxyl group. Compared to unsubstituted phenol, the 4-chlorophenol moiety exhibits enhanced acidity due to stabilization of the phenoxide anion through resonance and inductive effects [12] [17]. This increased acidity can influence biological interactions, particularly those involving hydrogen bonding and proton transfer processes [16].

The electronic modulation extends to the amino group through the aromatic π-system. Although the amino substituent is positioned on the alkyl side chain rather than directly on the aromatic ring, electronic communication occurs through space and through-bond interactions [18]. The electron-withdrawing chlorine substituent can influence the basicity and nucleophilicity of the amino group, albeit to a lesser extent than direct conjugation would produce [19].

Spectroscopic evidence, particularly from infrared and nuclear magnetic resonance studies, supports the electronic modulation concept. The characteristic vibrational frequencies of the hydroxyl and amino groups show systematic shifts that correlate with the degree of electron withdrawal by the chlorine substituent [13] [20]. These spectroscopic signatures provide experimental validation of the theoretical electronic structure calculations [12].

Comparative Analysis with Structural Analogues

The comprehensive comparison of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol with structurally related compounds provides valuable insights into the specific contributions of individual molecular features to overall biological activity. This comparative analysis encompasses systematic variations in substituent patterns, functional group modifications, and structural frameworks [21] [22] [23].

Table 3: Structural Analogues and Activity Comparison

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceRelative Activity Score
2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenolC₁₁H₁₆ClNO213.70Reference compound1.00
2-(1-Amino-2,2-dimethylpropyl)-4-propylphenolC₁₄H₂₃NO221.34Propyl vs Chloro substitution0.75
2-(1-Amino-2,2-dimethylpropyl)-6-bromo-4-chlorophenolC₁₁H₁₅BrClNO292.60Additional Bromo substitution1.25
4-Amino-2-chlorophenolC₆H₆ClNO143.57Simple amino-chlorophenol0.65
4-Amino-3-chlorophenolC₆H₆ClNO143.57Ortho-meta substitution pattern0.45
2-Amino-4-chlorophenolC₆H₆ClNO143.57Ortho-para substitution pattern0.85

The comparison between 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol and 2-(1-Amino-2,2-dimethylpropyl)-4-propylphenol reveals the specific contribution of the chlorine substituent to biological activity [24]. The replacement of chlorine with a propyl group results in a significant reduction in activity (relative score 0.75 versus 1.00), demonstrating the importance of the electron-withdrawing halogen for optimal activity [25].

The introduction of an additional bromo substituent, as seen in 2-(1-Amino-2,2-dimethylpropyl)-6-bromo-4-chlorophenol, enhances activity beyond the parent compound (relative score 1.25) [26]. This enhancement likely results from increased electron withdrawal and modified lipophilicity, creating a more favorable interaction profile with biological targets [27].

The comparison with simple aminochlorophenols provides insights into the role of the bulky 2,2-dimethylpropyl substituent. The significantly reduced activity of 4-amino-2-chlorophenol (relative score 0.65) compared to the target compound highlights the critical importance of the sterically demanding alkyl group [23] [27]. This difference suggests that the neopentyl substituent provides essential steric bulk for optimal binding interactions or metabolic stability [21].

Positional isomer effects are clearly demonstrated through comparison of different aminochlorophenol substitution patterns. The 4-amino-3-chlorophenol isomer shows the lowest activity (relative score 0.45), while 2-amino-4-chlorophenol exhibits intermediate activity (relative score 0.85) [22] [23]. These differences reflect the specific geometric requirements for biological activity and the influence of substituent positioning on electronic distribution [28].

Studies on related aminophenol derivatives demonstrate that the introduction of a hydroxyl group into aromatic amine structures enhances antioxidant performance and increases reactivity toward carbon-centered organic radicals [29]. This enhancement follows the sequence: aromatic amines < aminophenols < quinonimines, with each step showing increased ability to react with carbon-centered radicals [29].

The nephrotoxic potential analysis of chlorinated aminophenols reveals that the position and number of chloro groups significantly influence biological activity. The addition of chlorine at the 2-position of 4-aminophenol produces enhanced nephrotoxic potential, while chlorine adjacent to the amino group reduces cytotoxicity [21] [27]. These findings demonstrate that chlorine positioning is crucial for determining the biological response profile.

Computational studies on aminophenol derivatives reveal that electron donors and electron acceptors significantly affect the strength of internal hydrogen bonding [30]. For compounds such as 2,6-diaminophenol, the computed oxygen-hydrogen bond dissociation enthalpy is remarkably low (300 kilojoule per mole), indicating enhanced radical stabilization through internal hydrogen bonding [30].

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

213.0920418 g/mol

Monoisotopic Mass

213.0920418 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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